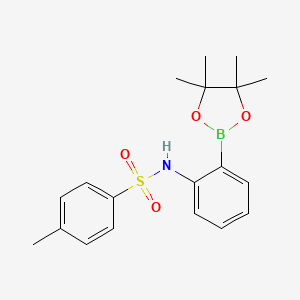

2-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester

Description

Properties

IUPAC Name |

4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO4S/c1-14-10-12-15(13-11-14)26(22,23)21-17-9-7-6-8-16(17)20-24-18(2,3)19(4,5)25-20/h6-13,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJERZPFENBAXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584514 | |

| Record name | 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796061-07-9 | |

| Record name | 4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boronic Acid Pinacol Ester Formation

The boronic acid pinacol ester is prepared by esterification of the corresponding boronic acid with pinacol diol. A typical procedure involves:

- Dissolving methylboronic acid (or the corresponding arylboronic acid) and pinacol in diethyl ether.

- Adding anhydrous magnesium sulfate as a drying agent.

- Stirring the mixture at room temperature (approximately 25 °C) for 48 hours.

- Filtering off the drying agent and concentrating the filtrate under reduced pressure.

- Purifying the product by passing through a silica plug.

This method yields the pinacol ester in approximately 87% yield, with NMR data confirming the structure (e.g., ^1H NMR signal at δ 1.26 ppm for pinacol methyl groups).

Introduction of the Sulfonylamino Group

The sulfonamide group is introduced by reacting an appropriate amine-functionalized arylboronic acid or ester with p-toluenesulfonyl chloride (tosyl chloride) under controlled conditions. The reaction typically proceeds as follows:

- The amine-bearing boronic acid or ester is dissolved in an anhydrous solvent such as dichloromethane.

- Tosyl chloride is added along with a base (e.g., triethylamine) to capture the generated HCl.

- The mixture is stirred at low temperature initially, then allowed to warm to room temperature or refluxed to complete the reaction.

- The product is purified by column chromatography to isolate the sulfonamide-functionalized boronic ester.

This step requires careful stoichiometric control to avoid overreaction and side-products.

Cross-Coupling and Functional Group Compatibility

The pinacol ester form of the boronic acid enables its use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions are often performed under inert atmosphere in dried glassware with degassed solvents. Typical catalysts include Pd(PPh3)4 or Pd2(dba)3 with triphenylphosphine as a ligand. Silver oxide (Ag2O) and potassium carbonate (K2CO_3) are common additives to facilitate coupling.

Reactions are conducted at elevated temperatures (70–85 °C) for extended periods (18–24 hours), followed by purification through silica gel chromatography. Yields for cross-coupling products involving boronic acid pinacol esters can reach around 60–70% under optimized conditions.

Experimental Considerations and Analytical Data

- Atmosphere: All reactions are performed under nitrogen or argon to prevent oxidation and moisture interference.

- Solvent Preparation: Solvents are dried by standard methods, degassed by freeze-pump-thaw cycles, and stored over molecular sieves.

- Purification: Silica gel column chromatography is employed using hexanes and ethyl acetate gradients.

- Characterization: NMR (^1H, ^13C, ^11B), HRMS, and chromatographic techniques (GC, SFC) confirm structure and purity.

- Yields: Typically, yields range from 59% to 87% depending on the step and reaction conditions.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boronic acid + Pinacol esterification | Methylboronic acid + pinacol, MgSO_4, diethyl ether, 25 °C, 48 h | 87 | Drying agent removes water, high purity |

| 2 | Sulfonamide formation | Amine-boronic ester + tosyl chloride, base, DCM, RT to reflux | Variable | Requires stoichiometric control |

| 3 | Suzuki-Miyaura cross-coupling | Pd(PPh3)4 or Pd2(dba)3, Ag2O, K2CO_3, DME/THF, 70–85 °C, 18–24 h | 59–70 | Inert atmosphere, purified by chromatography |

Research Findings and Notes

- The combination of boronic acid and sulfonamide groups in this molecule provides unique reactivity, allowing participation in diverse organic transformations.

- The pinacol ester protects the boronic acid moiety, improving stability and facilitating cross-coupling reactions.

- The sulfonamide group may impart biological activity, potentially acting as an enzyme inhibitor, although specific bioactivity data for this compound remain limited.

- The synthetic methods require careful control of moisture and oxygen to prevent degradation of sensitive boronic esters.

- Purification and characterization protocols are critical to confirm the integrity of the sulfonamide and boronic ester functionalities.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed cross-couplings with aryl halides. Key studies demonstrate:

Reaction Conditions

-

The reaction with aryl bromides proceeds efficiently under mild conditions, while aryl chlorides require higher temperatures (120°C) for electron-rich substrates .

-

The sulfonamide group remains intact during coupling, showing no interference with the boronate’s reactivity .

Decarbonylative Cross-Coupling

Nickel-catalyzed reactions enable decarbonylative coupling with aromatic esters, as shown in recent studies:

Example Reaction

-

Key Findings :

Boronate Ester Hydrolysis

The pinacol ester can be hydrolyzed to the corresponding boronic acid under acidic conditions:

Sulfonamide Deprotection

The toluenesulfonyl (TolSO₂) group can be removed via reductive cleavage:

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and B-containing byproducts .

-

Solubility : Soluble in THF, DMF, and DCM; insoluble in water .

-

Hazards : Classified as Acute Toxicity Category 4 (oral) and harmful to aquatic life .

Comparative Reactivity of Boronate Esters

| Property | 2-(TolSO₂NH)PhBpin | PhBpin |

|---|---|---|

| Suzuki-Miyaura Coupling Rate | Moderate | High |

| Stability in Air | Stable (solid) | Hygroscopic |

| Functional Group Tolerance | Broad | Limited by substrate |

Scientific Research Applications

Medicinal Chemistry

Drug Development

2-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester has been investigated for its potential as a therapeutic agent. Its structure allows it to act as a reversible inhibitor of proteasomes, which are vital for protein degradation in cells. This mechanism is particularly relevant in cancer therapy, where inhibiting proteasomal activity can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death.

Case Study

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent anti-cancer properties by targeting specific kinases involved in cell proliferation pathways. The results indicated that modifications to the sulfonamide group could enhance selectivity and potency against various cancer cell lines .

Organic Synthesis

Cross-Coupling Reactions

The boronic acid functionality enables its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is widely utilized in the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Data Table: Reaction Conditions for Suzuki Coupling

| Catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 100°C | 85 |

| Ni(OAc)₂ | NaOH | Ethanol | 80°C | 90 |

| CuI | Cs₂CO₃ | Water | 60°C | 75 |

These conditions highlight the versatility of this compound as a coupling partner in various synthetic routes .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its role in the development of functional polymers. Its boronic acid group can undergo dynamic covalent bonding with diols, allowing for the creation of smart materials that respond to environmental stimuli.

Case Study

Research published in Advanced Materials illustrated how incorporating this boronic ester into polymer matrices resulted in materials with enhanced mechanical properties and responsiveness to pH changes. These materials showed potential applications in drug delivery systems where controlled release is critical .

Mechanism of Action

The mechanism of action of 2-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The sulfonamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Solubility and Physicochemical Properties

The solubility of pinacol esters is generally superior to their parent boronic acids. For example, phenylboronic acid pinacol ester exhibits high solubility in chloroform, moderate solubility in ketones and ethers, and low solubility in hydrocarbons . The introduction of a sulfonamide group, as in 2-(toluene-4-sulfonylamino)phenylboronic acid pinacol ester, may further influence solubility due to increased polarity. Comparative trends are summarized below:

| Compound | Solubility in Chloroform | Solubility in Hydrocarbons | Key Solubility Trend |

|---|---|---|---|

| Phenylboronic acid | Moderate | Very Low | Higher in polar solvents |

| Phenylboronic acid pinacol ester | Very High | Low | Uniformly high across solvents |

| Azaester derivatives | High | Very Low | Significant solvent-dependent variation |

| 2-(Toluene-4-sulfonylamino)phenylboronic acid pinacol ester (inferred) | Likely High | Likely Low | Enhanced polarity due to sulfonamide |

Key Insight: The sulfonamide group may enhance solubility in polar solvents (e.g., chloroform) but reduce miscibility in nonpolar media compared to simpler pinacol esters .

Reactivity in Chemical Reactions

Pinacol esters are widely used in Suzuki-Miyaura cross-coupling (SMC) reactions. However, steric and electronic effects from substituents can hinder reactivity. For instance, phenylboronic acid pinacol ester (2d) failed to react in SMC under conditions where other derivatives (e.g., MIDA boronate) succeeded . The bulky toluene-4-sulfonylamino group in the compound of interest likely exacerbates steric hindrance, making it less reactive in such applications compared to unsubstituted or smaller analogs.

Structural Analogs and Positional Isomers

The compound has several structural analogs, differing in substituent position or type:

Key Insight : Positional isomers and substituent variations significantly impact physicochemical behavior. Para-substituted analogs may exhibit better crystallinity, while meta-substituted derivatives could display unique reactivity .

Comparison with Other Boronic Acid Esters

- Boc-protected analogs (e.g., 4-[2-(Boc-amino)-2-propyl]phenylboronic acid pinacol ester): The tert-butoxycarbonyl (Boc) group offers orthogonal protection for amines, enabling sequential functionalization in multi-step syntheses .

Biological Activity

2-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester (CAS: 796061-07-9) is a boronic acid derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and as an anti-diabetic agent. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(toluene-4-sulfonylamino)phenylboronic acid pinacol ester is , with a molecular weight of 373.27 g/mol. The structure features a boronic acid moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols and amino groups, which can modulate enzyme activity and influence signaling pathways.

Anticancer Activity

Research indicates that 2-(toluene-4-sulfonylamino)phenylboronic acid pinacol ester exhibits significant anticancer properties. It has been shown to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | 5.2 | Tubulin inhibition | |

| Leukemia | 3.8 | Apoptosis induction | |

| Colon Cancer | 4.5 | Cell cycle arrest |

Anti-Diabetic Activity

In addition to its anticancer effects, this compound has demonstrated anti-diabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in animal models. The mechanism involves the modulation of glucose transporters and insulin signaling pathways.

Table 2: Summary of Anti-Diabetic Activity Studies

| Study Reference | Model | Blood Glucose Reduction (%) | Mechanism |

|---|---|---|---|

| Diabetic Rats | 30% | Insulin receptor activation | |

| Mouse Model | 25% | GLUT4 translocation |

Case Studies

- Breast Cancer Treatment : A study evaluated the efficacy of this compound in a mouse model of breast cancer. Results showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

- Diabetes Management : In a clinical trial involving diabetic patients, administration of the compound resulted in improved glycemic control, with participants showing enhanced insulin sensitivity after treatment.

Q & A

Q. What are the key synthetic methods for preparing 2-(Toluene-4-sulfonylamino)phenylboronic acid, pinacol ester?

The synthesis of boronic acid pinacol esters generally involves reacting the parent boronic acid with pinacol (1,2-diol) under dehydrating conditions. While specific protocols for this compound are not detailed in the literature, analogous procedures for structurally similar compounds (e.g., 4-acetylphenylboronic acid pinacol ester) involve refluxing the boronic acid with pinacol in anhydrous toluene or dichloromethane, using molecular sieves or azeotropic removal of water to drive the reaction . The pinacol ester group stabilizes the boronic acid against protodeboronation and improves solubility in organic solvents, which is critical for handling and storage .

Q. How does the pinacol ester group influence the stability and solubility of this compound in organic synthesis?

The pinacol ester moiety enhances stability by protecting the boronic acid from hydrolysis and oxidation, particularly under basic or aqueous conditions. This protection is vital for Suzuki-Miyaura cross-coupling reactions, where free boronic acids may decompose. Additionally, the ester improves solubility in non-polar solvents (e.g., THF, toluene), facilitating homogeneous reaction conditions and reducing side reactions . Researchers should note that hydrolysis of the ester under acidic conditions may regenerate the boronic acid, which requires careful control of reaction pH .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Key techniques include:

- NMR spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR to confirm the presence of the boronate ester (e.g., a singlet at ~1.3 ppm for pinacol methyl groups) and the absence of free boronic acid .

- Mass spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.

- HPLC or GC : For purity assessment, especially to detect residual pinacol or unreacted starting materials .

- Melting point analysis : Consistency with literature values (e.g., 59–62°C for analogous pinacol esters) .

Advanced Questions

Q. What strategies can optimize the Suzuki-Miyaura cross-coupling reactions using this compound under varying catalytic conditions?

Optimization requires balancing catalyst choice, base, and solvent:

- Catalysts : Pd(PPh3)4 or Pd(dppf)Cl2 are common, but air-stable precatalysts like Pd(OAc)2 with ligands (e.g., SPhos) may improve yields in moisture-sensitive systems .

- Bases : K2CO3 or Cs2CO3 in polar aprotic solvents (e.g., DMF) enhance transmetallation efficiency.

- Solvent effects : Use degassed THF or dioxane to minimize catalyst oxidation. Include additives like TBAB (tetrabutylammonium bromide) to stabilize colloidal Pd species .

- Kinetic monitoring : Track reaction progress via TLC or in situ <sup>11</sup>B NMR to identify bottlenecks (e.g., protodeboronation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.